tert-Butyl 3-(3,6-difluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3,6-difluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and is substituted with a tert-butyl ester group, a difluoromethoxyphenyl group, and a hydroxyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3,6-difluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: This step involves the reaction of 2,5-difluoroanisole with butyllithium (BuLi) in dry tetrahydrofuran (THF) at -70°C, followed by the addition of zinc chloride (ZnCl2) to form the organozinc intermediate.
Cyclization to Form the Azetidine Ring: The organozinc intermediate is then reacted with an appropriate azetidine precursor under controlled conditions to form the azetidine ring structure.
Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate (Boc2O) to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(3,6-difluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The difluoromethoxyphenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(3,6-difluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its difluoromethoxyphenyl group can interact with specific biological targets, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3,6-difluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethoxyphenyl group can bind to active sites of enzymes or receptors, modulating their activity. The azetidine ring structure can also interact with biological macromolecules, influencing their conformation and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
tert-Butyl 3-(3,6-difluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate: can be compared with other azetidine derivatives, such as:
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxyphenyl group. This imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C15H19F2NO4 |
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Molecular Weight |
315.31 g/mol |
IUPAC Name |
tert-butyl 3-(3,6-difluoro-2-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO4/c1-14(2,3)22-13(19)18-7-15(20,8-18)11-9(16)5-6-10(17)12(11)21-4/h5-6,20H,7-8H2,1-4H3 |
InChI Key |
KHPYQWLIEBGECP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC(=C2OC)F)F)O |
Origin of Product |
United States |
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